molecular formula C10H14Cl2N2O2S B2659387 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1049791-62-9

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2659387
CAS No.: 1049791-62-9
M. Wt: 297.19
InChI Key: AUVCTUBDAGMLJY-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is a piperazine derivative featuring a sulfonyl group attached to a 2-chlorophenyl ring and a hydrochloride salt. Piperazine derivatives are widely studied for their pharmacological versatility, including antimicrobial, serotoninergic, and neuroregulatory activities .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCTUBDAGMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049791-62-9
Record name 1-(2-chlorobenzenesulfonyl)piperazine hydrochloride
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Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-(2-chlorophenyl)sulfonyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride has shown potential as a pharmacological agent in various therapeutic areas:

  • Anticancer Activity: Research indicates that derivatives of this compound can induce apoptosis in cancer cells, particularly through the modulation of BCL2 and caspase pathways. In vitro studies have demonstrated reduced viability in cancer cell lines such as MCF7 (breast cancer) while exhibiting lower toxicity towards non-cancerous cells .
  • Neuropharmacological Effects: The compound's interaction with serotonin receptors suggests applications in treating psychiatric disorders. Preliminary studies indicate potential cognitive enhancement effects, particularly in conditions like schizophrenia .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. It serves as a valuable tool for investigating cellular pathways and mechanisms of action related to various diseases.

Enzyme Inhibition

This compound exhibits enzyme inhibitory properties. It has been studied for its effects on acetylcholinesterase and urease, indicating potential applications in treating conditions related to enzyme dysregulation .

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of piperazine derivatives, it was found that this compound significantly decreased cell viability in multiple cancer cell lines while maintaining lower toxicity towards normal cells. This suggests its potential role as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Applications

Research highlighted the compound's ability to modulate serotonergic pathways, indicating possible benefits for cognitive function in patients with psychiatric disorders. The findings suggest further exploration into its use as a cognitive enhancer or therapeutic agent for mental health conditions .

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Piperazine Key Structural Features References
1-[(2-Chlorophenyl)sulfonyl]piperazine HCl 2-Chlorophenyl sulfonyl Electron-withdrawing Cl group at ortho position -
1-((Trifluoromethyl)sulfonyl)piperazine HCl Trifluoromethyl sulfonyl Strong electron-withdrawing CF₃ group
1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine HCl 5-Bromo-2-thienyl sulfonyl, methyl group Heterocyclic thienyl group; methyl substitution
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating methoxy group
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Chlorophenyl Meta-substituted Cl group
Antimicrobial Activity
  • Piperazine derivatives with 4-chlorophenyl or 4-methylphenyl groups exhibit moderate to excellent activity against S. aureus and P. aeruginosa .
  • Derivatives like (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine show enhanced antibacterial potency due to conjugated π-systems .
Serotonin Receptor Modulation
  • 1-(2-Chlorophenyl)piperazine Derivatives : Act as 5-HT1B/1C agonists, suppressing locomotor activity in rats at doses of 1–10 mg/kg .
  • 1-(2-Methoxyphenyl)piperazine : Exhibits distinct receptor binding profiles due to electron-donating methoxy groups, altering serotoninergic effects compared to chloro-substituted analogues .
Neuroregulatory Effects
  • 5-HT2 agonists like 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane increase sympathetic nerve discharge, whereas 5-HT1A agonists inhibit it .

Physicochemical Properties

  • Spectroscopic Analysis : DFT studies (B3LYP/6-311++G(d,p)) reveal that 1-(2-chlorophenyl)piperazine has a HOMO-LUMO gap of ~5.2 eV, slightly lower than 1-(2-methoxyphenyl)piperazine (~5.5 eV), indicating higher reactivity .
  • Solubility and Stability : Chloro-substituted derivatives generally exhibit lower aqueous solubility but greater metabolic stability compared to methoxy analogues due to reduced oxidative metabolism .

Biological Activity

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chlorophenyl sulfonyl group. The presence of these functional groups is crucial for its biological activity, particularly in enzyme interactions and binding affinities.

1. Antibacterial Activity

Research has shown that compounds similar to 1-[(2-Chlorophenyl)sulfonyl]piperazine exhibit significant antibacterial properties. For instance, studies indicated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated IC50 values indicating their effectiveness as potential antibacterial agents .

CompoundBacterial StrainActivity LevelIC50 (µM)
1Salmonella typhiModerate2.14
2Bacillus subtilisStrong0.63
3Other strains testedWeak to Moderate21.25

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE plays a critical role in neurochemical signaling, and its inhibition is relevant for treating conditions like Alzheimer's disease. Urease inhibition is significant in managing urinary disorders and infections.

  • Acetylcholinesterase Inhibition : Compounds related to piperazine derivatives have shown strong inhibitory effects on AChE, which is essential for regulating neurotransmitter levels in the brain .
  • Urease Inhibition : The compound demonstrated strong urease inhibitory activity, with some derivatives exhibiting IC50 values significantly lower than the standard reference thiourea (IC50 = 21.25 µM) .

3. Binding Interactions

The binding affinity of this compound with serum albumin has been studied to understand its pharmacokinetic properties better. Bovine serum albumin (BSA) serves as a model for human serum albumin (HSA), providing insights into how the compound may behave in vivo regarding distribution and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including:

  • Study on Enzyme Inhibition : A study showed that modifications to the piperazine ring could enhance or reduce enzyme inhibitory activities, indicating that structural variations are critical for optimizing biological efficacy .
  • Antitubercular Activity : Some analogues of piperazine derivatives have been identified as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in Mycobacterium tuberculosis. These findings suggest potential applications in treating tuberculosis .

Q & A

Basic Research Questions

Q. How can researchers characterize 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride using spectroscopic and chromatographic methods?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the sulfonyl-piperazine backbone and chlorophenyl substitution. For example, the aromatic protons of the 2-chlorophenyl group resonate near δ 7.4–7.6 ppm, while piperazine protons appear as multiplets at δ 2.8–3.5 ppm . Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 261.07 (free base) and 297.03 (hydrochloride) .

  • Chromatography : RP-HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) at 236 nm UV detection provides purity assessment (>95%) .

    • Data Table :
ParameterValueReference
Molecular FormulaC10_{10}H13_{13}ClN2_2·HCl
CAS Number55974-33-9
UV Detection (HPLC)236 nm

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodology :

  • Sulfonylation : React piperazine with 2-chlorobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C. Isolate the hydrochloride salt via precipitation with HCl-saturated ether .
  • Purification : Recrystallize from ethanol/water (1:1) to achieve >95% purity, confirmed by TLC (silica gel, chloroform:methanol 9:1) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct work in a fume hood to avoid inhalation .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Hazard Mitigation : Avoid contact with oxidizing agents; wash exposed skin with soap/water immediately .

Q. How can researchers assess the purity of this compound using analytical techniques?

  • Methodology :

  • HPLC : Use a gradient elution (water:acetonitrile, 0.1% TFA) to separate impurities. Retention time ~8.2 minutes under isocratic conditions .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve and quantify positional isomers of chlorophenylpiperazine derivatives in research samples?

  • Methodology :

  • Capillary Electrophoresis (CE) : Optimize with 20 mM β-cyclodextrin in 50 mM phosphate buffer (pH 7.4). Detect isomers (e.g., 2-chloro vs. 3-chloro) at 236 nm with baseline separation (resolution >1.5) .

  • Validation : Calibrate with spiked samples (0.1–10 µg/mL); RSD <2% for intraday precision .

    • Data Table :
ParameterValueReference
CE Buffer50 mM phosphate, pH 7.4
Detection Limit0.05 µg/mL

Q. What strategies optimize separation efficiency of chlorophenylpiperazine derivatives in capillary electrophoresis?

  • Methodology :

  • Cyclodextrin Selection : Test sulfated-β-cyclodextrin for enhanced chiral resolution. Adjust concentration (10–30 mM) to balance resolution and run time .
  • pH Optimization : Vary buffer pH (6.5–8.5) to modulate analyte charge. At pH 7.4, sulfonate groups enhance electrophoretic mobility .

Q. How to evaluate the stability of this compound under various storage conditions?

  • Methodology :

  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity formation indicates stability at -20°C .
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight. Protect with amber glass to prevent photodegradation .

Q. How to design structure-activity relationship (SAR) studies for piperazine derivatives with sulfonyl and chlorophenyl groups?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and test receptor binding (e.g., serotonin 5-HT2A_{2A} assays) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with IC50_{50} values from radioligand displacement assays .

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